molecular formula C30H24O4 B1226461 Tecomaquinone I

Tecomaquinone I

Cat. No.: B1226461
M. Wt: 448.5 g/mol
InChI Key: VYNGZASNGVAOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tecomaquinone I is a naphthoquinone dimer natural product isolated from species such as Lippia sidoides and Tabebuia rosea . This compound is of significant interest in medicinal chemistry and drug discovery due to its potent and selective biological activities. Comprehensive structural characterization, including full 1H and 13C NMR assignments via COSY, HMQC, and HMBC experiments, confirms its identity . A primary research application for this compound is as a novel, potent inhibitor of farnesyltransferase (FTase), with demonstrated activity in biochemical assays (IC50 of 0.065 ± 0.004 µM) . This mechanism is a validated target in oncology, and recent in silico studies support its potential, showing strong binding affinity to relevant oncogenic targets like the Harvey rat sarcoma virus (HRAS) oncogene in models of oral squamous cell carcinoma . The compound thus represents a valuable scaffold for developing novel anticancer agents . Preliminary screening also indicates that this compound and its structural analogs possess moderate anti-plasmodial activity against drug-resistant strains of Plasmodium falciparum , suggesting potential for antiparasitic drug development . As a member of the quinone family, it shares characteristics of this class of compounds, which are known for diverse pharmacological effects but also require careful investigation of potential cytotoxicity . This compound is supplied for research purposes such as biological screening, lead compound optimization, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24O4

Molecular Weight

448.5 g/mol

IUPAC Name

23,23-dimethyl-12-(2-methylprop-1-enyl)-13,22-dioxahexacyclo[12.12.0.02,11.04,9.015,20.021,26]hexacosa-1(14),2(11),4,6,8,15,17,19,21(26),24-decaene-3,10-dione

InChI

InChI=1S/C30H24O4/c1-16(2)15-22-24-25(27(32)18-10-6-5-9-17(18)26(24)31)23-21-13-14-30(3,4)34-28(21)19-11-7-8-12-20(19)29(23)33-22/h5-15,22H,1-4H3

InChI Key

VYNGZASNGVAOMT-UHFFFAOYSA-N

SMILES

CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C

Canonical SMILES

CC(=CC1C2=C(C3=C(O1)C4=CC=CC=C4C5=C3C=CC(O5)(C)C)C(=O)C6=CC=CC=C6C2=O)C

Synonyms

tecomaquinone I

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Tecomaquinone I

Botanical Sources and Geographic Distribution

Tecomaquinone I has been isolated from several plant species across different families. The primary botanical sources and their typical geographical locations are outlined below.

Tectona grandis, commonly known as teak, is a large deciduous tree belonging to the Lamiaceae family. It is renowned for its durable timber. phytojournal.com The heartwood of this tree is a known source of this compound. phcogrev.comijrpc.com

Tectona grandis is native to South and Southeast Asia, with a natural distribution in countries such as India, Bangladesh, Sri Lanka, and China. phytojournal.comijrpc.com Due to its economic importance, it is now widely cultivated in tropical and subtropical regions across the globe, including Africa and the Pacific Islands. phytojournal.com

Botanical SourceFamilyPlant Part Containing this compoundGeographic Distribution
Tectona grandisLamiaceaeHeartwoodNative to South and Southeast Asia; widely cultivated in tropical and subtropical regions.
Table 1: Botanical and Geographic Details of Tectona grandis as a Source of this compound.

Lippia microphylla, a species of the Verbenaceae family, is an aromatic shrub. rsdjournal.org Research has confirmed the presence of this compound in the roots of this plant. nih.govresearchgate.net

This plant species is found in South America, with specific mentions of its presence in Guyana and Brazil. rsdjournal.org It is often referred to by common names such as “alecrim-do-mato” in its native regions. rsdjournal.org

Botanical SourceFamilyPlant Part Containing this compoundGeographic Distribution
Lippia microphyllaVerbenaceaeRootsSouth America (Guyana, Brazil).
Table 2: Botanical and Geographic Details of Lippia microphylla as a Source of this compound.

A member of the Verbenaceae family, Lippia sidoides is an aromatic shrub commonly known as "alecrim pimenta". scielo.bracs.org It is recognized for its traditional use as an antiseptic. scielo.bracs.org Phytochemical studies have identified this compound in this plant. scielo.bracs.orgcabidigitallibrary.orgscielo.br

Lippia sidoides grows wild in the northeastern region of Brazil, particularly in the states of Ceará and Rio Grande do Norte. scielo.br

Botanical SourceFamilyPlant Part Containing this compoundGeographic Distribution
Lippia sidoidesVerbenaceaeNot specified in provided abstractsNortheastern Brazil.
Table 3: Botanical and Geographic Details of Lippia sidoides as a Source of this compound.

Kigelia africana, also known as the sausage tree, belongs to the Bignoniaceae family. nih.govpharmacognosyjournal.com It is a prominent tree in African traditional medicine. This compound has been isolated from the heartwood of this species. nih.govresearchhub.com

This tree is widely distributed across the African continent, found in southern, central, and western regions. nih.govnsf.govnih.gov It typically grows in drier areas and along riverbanks. nsf.gov

Botanical SourceFamilyPlant Part Containing this compoundGeographic Distribution
Kigelia africanaBignoniaceaeHeartwoodAfrica (southern, central, and western regions).
Table 4: Botanical and Geographic Details of Kigelia africana as a Source of this compound.

Contemporary Isolation and Purification Protocols

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction and is followed by various chromatographic techniques for purification.

Solvent extraction is a fundamental method used to separate compounds from a solid or liquid matrix based on their solubility in a particular solvent. uchicago.edu In the context of isolating this compound, this technique is the initial and crucial step to draw out the compound from the plant material.

The general procedure involves the use of an organic solvent to extract the desired compound from the dried and ground plant parts. For instance, ethanol is a commonly used solvent for the extraction of this compound from the heartwood, stems, leaves, and bark of Lippia sidoides. acs.orgnih.gov The plant material is soaked in the solvent at room temperature, and the resulting extract is then concentrated under reduced pressure to yield a crude extract containing a mixture of phytochemicals, including this compound.

Following the initial solvent extraction, the crude extract undergoes further fractionation and purification using chromatographic methods. These methods may include silica (B1680970) gel column chromatography and Sephadex LH-20, which separate the compounds based on their polarity and size, respectively, leading to the isolation of pure this compound. scielo.br

Table of Compounds Mentioned

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of this compound is believed to originate from simpler naphthoquinone units. Research suggests a pathway that involves several key precursors and intermediates that have also been isolated from Tectona grandis. researchgate.netifgtbenvis.inijrpc.com

The proposed biosynthetic pathway begins with simpler compounds such as deoxylapachol. researchgate.net The core of the pathway, however, centers on the formation and subsequent transformation of two critical molecules: hemitectol and tectol. researchgate.netthieme-connect.com Hemitectol, a monomer, is proposed as a primary precursor. thieme-connect.comresearchgate.net Tectol, a symmetrical C30 naphthoquinone dimer, is considered a key intermediate that forms from hemitectol and directly precedes the formation of this compound. researchgate.netresearchgate.net

The proposed sequence suggests a dimerization process followed by rearrangement to yield the final asymmetrical structure of this compound.

CompoundTypeRole in PathwaySource
DeoxylapacholNaphthoquinonePutative early precursor researchgate.net
HemitectolChromenolProposed primary precursor researchgate.netthieme-connect.com
TectolSymmetrical DimerProposed immediate precursor/intermediate researchgate.netresearchgate.net
This compoundAsymmetrical DimerFinal Product researchgate.net

Enzymatic Transformations and Putative Biocatalysts in this compound Biosynthesis

While the specific enzymes responsible for the biosynthesis of this compound in Tectona grandis have not been fully isolated and characterized, the proposed chemical transformations allow for hypotheses about the types of biocatalysts involved. The pathway from precursors to the final product involves key oxidative and cyclization reactions.

The initial formation of a monomer like hemitectol from earlier precursors would likely involve prenyltransferases and cyclases. The subsequent conversion of hemitectol to the symmetrical dimer tectol is an oxidative dimerization. thieme-connect.com This type of reaction in natural product biosynthesis is often catalyzed by oxidase enzymes, such as laccases or peroxidases, which can facilitate the coupling of phenolic compounds.

The final and most complex step is the transformation of the symmetrical dimer tectol into the asymmetrical this compound. This conversion is proposed to proceed through an electrocyclic ring-opening, followed by a different ring-closure event. uh.edu Such rearrangements are characteristic of enzymes like monooxygenases (e.g., cytochrome P450s) or dehydrogenases that can introduce functional groups or create reactive intermediates, facilitating complex skeletal reorganizations. uh.edueurekalert.org The elucidation of analogous biosynthetic pathways for other complex natural products often reveals the involvement of such versatile enzyme families. nih.govbiorxiv.org

Relationship to Other Tectona grandis Metabolites (e.g., Hemitectol, Tectol)

This compound is part of a larger family of related naphthoquinone derivatives found in teak heartwood. ifgtbenvis.inijrpc.comphcogrev.com Its biosynthesis is intrinsically linked to its co-metabolites, particularly hemitectol and tectol. researchgate.netresearchgate.net

The biosynthetic relationship is proposed as a linear progression:

Hemitectol → Tectol → this compound

Hemitectol (6) is a monomeric chromenol. researchgate.netthieme-connect.com Its structure represents one half of the dimeric tectol.

Tectol (5) is a symmetrical dichromenol dimer. researchgate.netthieme-connect.com It is formed by the oxidative dimerization of two hemitectol molecules. Research has shown that hemitectol spontaneously dimerizes to form tectol, particularly during extraction and purification processes. This has led to the hypothesis that tectol may be an artifact of the isolation process and that hemitectol is the true natural product synthesized by the plant. thieme-connect.comresearchgate.net

This compound (4) is the final, non-symmetrical C30 naphthoquinone dimer. researchgate.netthieme-connect.com It is proposed to be formed from the rearrangement of tectol. researchgate.netuh.edu

This metabolic link underscores how complex natural products are often built up from simpler, related structures within the same organism. The co-occurrence of these three compounds in Tectona grandis provides strong circumstantial evidence for this proposed biosynthetic sequence. researchgate.netresearchgate.net

Biomimetic Pathway Hypotheses and Experimental Validation

The proposed biosynthetic pathway for this compound has been supported by biomimetic laboratory syntheses, which aim to replicate the proposed natural reactions under abiotic conditions. These experiments provide strong evidence for the feasibility of the hypothesized transformations.

A key piece of experimental validation was the total synthesis of hemitectol, tectol, and this compound. researchgate.netthieme-connect.com During these syntheses, researchers observed that the monomer hemitectol spontaneously undergoes oxidative dimerization to form the symmetrical dimer tectol over a period of hours, especially during purification attempts on silica gel. researchgate.netthieme-connect.com This observation strongly supports the idea that hemitectol is the precursor to tectol and that this dimerization can occur readily.

Furthermore, the conversion of tectol to this compound has also been demonstrated in a biomimetic fashion. The oxidation of tectol using reagents like copper(II) acetate or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) successfully yielded this compound. uh.edu This synthetic transformation validates the proposed final step of the natural biosynthetic pathway, showing that the symmetrical tectol scaffold can be rearranged into the asymmetrical this compound through an oxidative process. uh.edu These biomimetic syntheses provide a strong chemical basis for the proposed pathway from hemitectol through tectol to the final product, this compound. researchgate.netthieme-connect.com

Chemical Synthesis and Synthetic Pathway Development of Tecomaquinone I

Total Synthesis Strategies and Methodologies

The total synthesis of Tecomaquinone I has been approached with a focus on biomimetic routes, which seek to mimic the proposed biosynthetic pathway of the natural product. A notable strategy involves a concise, biomimetic synthesis that leverages the inherent reactivity of precursor molecules to construct the complex core structure of this compound.

One successful total synthesis begins with the protection of a naphthoquinol derivative. This is followed by a series of reactions that ultimately lead to the formation of a key intermediate, which can then be converted to this compound. A reported synthesis achieved mono-TBS protection of naphthoquinol in two steps, starting with the formation of the TBS ether of 4-methoxynaphth-1-ol, followed by demethylation to yield the desired protected naphthoquinol as a dark red solid. rsc.org

The proposed biosynthesis of this compound is believed to proceed through the dimerization of a monomeric precursor, hemitectol, to form tectol (B1210962), which then converts to this compound. rsc.org This biosynthetic hypothesis has inspired synthetic approaches that utilize a spontaneous dimerization of a hemitectol-like intermediate. nih.gov

Starting Material Key Intermediates Final Product Reference
NaphthoquinolTBS-protected naphthoquinol, Hemi-tectolThis compound rsc.org
Lawsone and PrenalDehydro-α-lapachonePeshawaraquinone (related pyranonaphthoquinone)

Regioselective and Stereoselective Synthesis Approaches

The synthesis of pyranonaphthoquinones like this compound presents significant challenges in controlling regioselectivity and stereoselectivity. The core structure contains multiple stereocenters, and the desired spatial arrangement of atoms is crucial for its biological activity.

Regioselectivity: In the context of building the pyranonaphthoquinone scaffold, Diels-Alder reactions are often employed. The regioselectivity of these reactions, which determines the orientation of the reacting partners, is a critical factor. The electronic properties of the diene and dienophile, including the presence of electron-donating or electron-withdrawing groups, play a major role in directing the cycloaddition to the desired regioisomer. Computational and experimental studies on related systems have shown that electrostatic interactions and the nature of substituents can surprisingly influence the regiochemical outcome.

Stereoselectivity: Achieving the correct stereochemistry is a paramount challenge. Various asymmetric synthesis strategies have been developed for the broader class of pyranonaphthoquinones, which can be conceptually applied to this compound. These include:

Catalytic Asymmetric Reactions: The use of chiral catalysts, such as cinchona-derived squaramides and bifunctional chiral bis-squaramides, has proven effective in the enantioselective synthesis of naphthoquinones and their subsequent conversion to pyranonaphthoquinones. These catalysts can facilitate key bond-forming reactions with high stereocontrol.

Substrate-Controlled Diastereoselective Reactions: In some synthetic routes, the existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This approach relies on the careful design of synthetic intermediates.

Enantioselective Reductions: Methods like the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones have been used to introduce chirality at specific positions in the precursors of pyranonaphthoquinones. rsc.orgnih.gov

Intramolecular Oxa-Michael Addition: This reaction has been utilized to form the pyran ring system, and the stereoselectivity of this cyclization is a key determinant of the final product's stereochemistry. rsc.orgnih.gov

While a specific stereoselective synthesis of this compound has not been detailed in the provided information, the principles established in the synthesis of other pyranonaphthoquinones provide a clear roadmap for how such a synthesis could be designed and executed.

Development of Synthetic Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for understanding its structure-activity relationship (SAR) and for developing new therapeutic agents. By systematically modifying the core structure, researchers can identify the key pharmacophoric features responsible for its biological effects.

A study focused on this compound and the related compound tectol identified them as novel farnesyltransferase (FTase) and plasmodial inhibitors. researchgate.net This discovery prompted the synthesis of two series of analogues based on the benzo[c]chromene-7,10-dione scaffold of this compound. The SAR study revealed that different structural features are required for anti-malarial activity compared to FTase inhibition. researchgate.net

For instance, one analogue with a specific modification exhibited farnesyltransferase inhibitory activity in the low micromolar range. researchgate.net These findings highlight this compound as a promising scaffold for the development of more potent and selective inhibitors of human and parasitic FTase. researchgate.net

Compound Modification Biological Activity Reference
This compound Analogue 1Modification of the side chainFarnesyltransferase inhibition researchgate.net
This compound Analogue 2Alteration of the pyran ringVaried anti-malarial and FTase activity researchgate.net

Challenges and Innovations in this compound Synthesis

The synthesis of this compound is fraught with challenges that are characteristic of the synthesis of complex natural products. However, these challenges have also been a driving force for innovation in synthetic methodology.

Challenges:

Control of Stereochemistry: As discussed, the presence of multiple stereocenters necessitates precise control over the three-dimensional arrangement of the molecule. Achieving high levels of diastereoselectivity and enantioselectivity remains a significant hurdle.

Regioselectivity in Key Reactions: Reactions such as the Diels-Alder cycloaddition require careful control to ensure the formation of the correct constitutional isomer.

Mimicking Biosynthesis: While biomimetic syntheses are elegant, replicating the efficiency and selectivity of enzymatic reactions in a laboratory setting is often challenging. eurekalert.orgengineering.org.cn Nature's use of ortho-quinone methides as reactive intermediates in biosynthesis, for example, is a powerful strategy that synthetic chemists strive to emulate, but it often requires harsh conditions and can lead to unwanted byproducts. nih.govrsc.org

Innovations:

Biomimetic Approaches: The development of a concise biomimetic synthesis of this compound represents a significant innovation. By mimicking the proposed biosynthetic pathway, chemists can often devise more efficient and elegant synthetic routes. rsc.org

Development of Novel Catalytic Methods: The use of organocatalysis, particularly with squaramide-based catalysts, has emerged as a powerful tool for the enantioselective synthesis of pyranonaphthoquinone precursors. These methods offer mild reaction conditions and high stereocontrol.

Late-Stage Functionalization: Strategies that allow for the modification of the this compound scaffold in the later stages of the synthesis are highly valuable for the rapid generation of analogues for SAR studies.

Mechanistic Investigations of Tecomaquinone I S Biological Activities

Anti-Farnesyltransferase (FTase) Activity and Molecular Mechanisms

Tecomaquinone I has been identified as a potent inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various proteins, including the Ras protein family. researchgate.netnih.govplu.mx This inhibitory action forms the basis of its potential as a therapeutic agent.

Inhibition of Ras Protein Prenylation Pathway

The Ras proteins are key signaling molecules that, when activated, regulate critical cellular processes like proliferation, growth, and differentiation. researchgate.netnih.govmdpi.com For Ras proteins to become active and localize to the plasma membrane to exert their function, they must undergo a post-translational modification process known as prenylation. researchgate.netnih.gov Farnesyltransferase (FTase) catalyzes the initial and critical step in this process by attaching a farnesyl pyrophosphate (FPP) isoprenoid lipid to the C-terminus of the Ras protein. researchgate.netnih.govnih.gov

This compound exerts its activity by inhibiting FTase, thereby blocking the farnesylation of Ras proteins. researchgate.netnih.gov This prevention of prenylation disrupts the proper localization and function of Ras, interfering with the signaling pathways that can contribute to uncontrolled cell growth. researchgate.netnih.gov The inhibition of this pathway is a significant area of research, as aberrant Ras signaling is implicated in the development of numerous cancers. researchgate.netnih.gov

Enzyme Kinetics and Binding Affinity Studies

Enzyme kinetics studies are fundamental to understanding how an inhibitor interacts with its target enzyme. These studies measure the rate of the enzyme-catalyzed reaction and how it changes in response to varying concentrations of the substrate and inhibitor. mgcub.ac.in Key parameters derived from these studies include the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the inhibition constant (Ki), which quantifies the inhibitor's binding affinity. wisc.edu A lower Ki value signifies a higher affinity of the inhibitor for the enzyme.

Biological screening has identified this compound as one of the most potent natural product inhibitors of human farnesyltransferase (FTase) discovered to date, exhibiting an IC50 value of 0.065±0.004 μM. researchgate.netnih.govplu.mx The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This low micromolar activity highlights the strong inhibitory potential of this compound against FTase. nih.gov Further studies on the binding affinity have shown that the interaction between this compound and FTase is significant, leading to effective inhibition of the enzyme's catalytic function.

ParameterValueSignificance
IC50 (human FTase) 0.065 ± 0.004 μMIndicates high potency in inhibiting human farnesyltransferase. researchgate.netnih.govplu.mx
IC50 (T. brucei FTase) 0.112 μMShows activity against parasitic FTase, suggesting a broader spectrum of inhibition. researchgate.net

In Silico Modeling of Molecular Interactions with FTase

In silico modeling, or computer-based simulation, provides valuable insights into the molecular interactions between a ligand, such as this compound, and its protein target, FTase. These models can predict the binding mode and identify the key amino acid residues in the active site of the enzyme that are involved in the interaction.

While specific in silico modeling studies detailing the precise interactions of this compound with FTase are not extensively available in the provided search results, such studies are a common approach to understanding inhibitor mechanisms. nih.govresearchgate.net Generally, these models would help to visualize how the chemical structure of this compound fits into the binding pocket of FTase, potentially through hydrogen bonds, hydrophobic interactions, or π-π stacking with specific amino acid residues. researchgate.net This understanding is crucial for the rational design of more potent and selective FTase inhibitors based on the this compound scaffold. researchgate.netnih.govplu.mx

Anti-Plasmodial Activity and Proposed Modes of Action

In addition to its anti-cancer potential, this compound has demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.govplu.mx The search for new antimalarial drugs is critical due to the emergence of drug-resistant parasite strains. nih.gov

The proposed anti-plasmodial mechanism of action for some compounds involves the inhibition of hemozoin formation, a process essential for the parasite's survival within red blood cells. nih.gov However, the precise anti-plasmodial mechanism of this compound is not fully elucidated in the provided information. It is known to inhibit the FTase of T. brucei, a different parasite, suggesting that its anti-plasmodial activity might also stem from the inhibition of parasitic farnesyltransferase. researchgate.net The prenylation of proteins is also a critical process for the survival and proliferation of Plasmodium falciparum. researchgate.net Therefore, it is plausible that this compound's anti-plasmodial effects are mediated through the disruption of this pathway in the parasite.

Antioxidant Activity: Radical Scavenging and Redox Mechanisms

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. nih.gov The antioxidant activity of a compound is often evaluated by its ability to scavenge these free radicals. up.ac.zaijsrst.com

Anti-Inflammatory Activity: Cellular and Molecular Basis

Inflammation is a natural response of the immune system to injury or infection. nih.gov However, chronic inflammation can contribute to a variety of diseases. nih.gov Anti-inflammatory agents work by reducing this inflammatory response.

This compound has been noted for its anti-inflammatory activity. ontosight.ai The molecular basis for this activity likely involves the modulation of key inflammatory pathways. While the specific cellular and molecular targets of this compound in the context of inflammation are not detailed in the provided search results, anti-inflammatory compounds often act by inhibiting the production of pro-inflammatory mediators or by suppressing the activation of inflammatory cells. nih.govfrontiersin.org Tectol (B1210962), a related compound, also exhibits anti-inflammatory properties, suggesting this may be a characteristic of this class of molecules. nih.govmdpi.comencyclopedia.pub

General Anti-Cancer Mechanisms Associated with Quinones

Quinones represent a significant class of compounds in cancer chemotherapy, with their therapeutic effects stemming from a variety of well-established mechanisms. researchgate.net The cytotoxicity of quinone compounds is generally understood through two main pathways: quinone redox cycling and their direct effects on biomolecules like DNA, RNA, and proteins. iiarjournals.org These mechanisms often lead to the disruption of cancer cell proliferation and the induction of programmed cell death.

A primary mechanism is the induction of oxidative stress. researchgate.net Quinones can undergo redox cycling, a process involving one-electron reduction to form semiquinones. iiarjournals.org These semiquinones can then be oxidized by molecular oxygen, generating superoxide (B77818) anion radicals and regenerating the parent quinone. iiarjournals.org This cycle produces reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals, leading to an imbalance known as oxidative stress. iiarjournals.orgresearchgate.net The resulting cellular damage from ROS can trigger apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. iiarjournals.org

Another major anti-cancer strategy of quinones involves direct interaction with DNA. Many quinoid agents function as DNA intercalating or alkylating agents. researchgate.netnih.gov Intercalation involves the insertion of the quinone molecule between the base pairs of the DNA helix, which can disrupt DNA replication and transcription. Alkylation, on the other hand, involves the formation of covalent bonds with the DNA, leading to damage that can arrest the cell cycle and induce apoptosis. nih.gov

Furthermore, quinones are known to inhibit key enzymes involved in cell proliferation and survival. researchgate.net Topoisomerases, enzymes that manage the topology of DNA during replication, are common targets. researchgate.net By inhibiting topoisomerase I and II, quinones can prevent the repair and replication of DNA, leading to cell death. researchgate.net Other cellular targets include heat shock protein 90 (HSP90) and telomerase, an enzyme that maintains the length of telomeres and is often overactive in cancer cells. researchgate.netnih.gov By inhibiting these proteins, quinones can disrupt crucial cellular maintenance pathways in cancer cells. researchgate.net Some quinones also regulate the activity of the p53 tumor suppressor protein, promoting cell cycle arrest and apoptosis in response to DNA damage. researchgate.net

Mechanism Description Cellular Consequence References
Induction of Oxidative Stress Quinones undergo redox cycling, leading to the generation of Reactive Oxygen Species (ROS).ROS cause damage to DNA, proteins, and lipids, leading to oxidative stress and apoptosis. iiarjournals.orgresearchgate.net
DNA Intercalation & Alkylation The quinone structure can insert itself between DNA base pairs (intercalation) or form covalent bonds with DNA (alkylation).Disruption of DNA replication and transcription; induction of DNA damage. researchgate.netnih.gov
Enzyme Inhibition Inhibition of key enzymes such as Topoisomerase I & II, Heat Shock Protein 90 (HSP90), and telomerase.Disruption of DNA repair, replication, and cellular maintenance pathways, leading to cell cycle arrest and apoptosis. researchgate.netresearchgate.netnih.gov
Modulation of Signaling Pathways Regulation of tumor suppressor proteins like p53 and signaling cascades such as NF-κB and PI3K/AKT.Promotion of cell cycle arrest and apoptosis; inhibition of pro-survival signals. researchgate.netnih.gov

Interaction with Specific Biological Targets (e.g., Enzymes, Proteins)

Research has identified this compound as a potent inhibitor of a specific and critical enzyme in cellular signaling: farnesyltransferase (FTase). researchgate.netnih.gov This enzyme plays a pivotal role in a post-translational modification process called prenylation. researchgate.net

Farnesyltransferase catalyzes the attachment of a farnesyl isoprenoid group to specific protein substrates, a crucial step for anchoring these proteins to cell membranes where they perform their functions. researchgate.net A key substrate for FTase is the Ras protein. Ras proteins are central to signal transduction pathways that control cell growth, differentiation, and survival. researchgate.net When Ras is mutated, as is the case in many human cancers, it can become permanently activated, leading to uncontrolled cell proliferation. researchgate.net

The proper localization of Ras to the plasma membrane is entirely dependent on its farnesylation. researchgate.net By inhibiting FTase, this compound prevents the farnesylation of Ras, thereby blocking its maturation into a biologically active form. researchgate.net This disruption prevents Ras from associating with the cell membrane, effectively shutting down its oncogenic signaling cascade. researchgate.net Consequently, FTase has been a significant focus as a therapeutic target in cancer research. researchgate.net

Biological screening of a library of natural product derivatives identified this compound as one of the most potent natural product inhibitors of human farnesyltransferase discovered to date, exhibiting an IC50 value of 0.065 µM. researchgate.netnih.gov This potent and specific inhibition highlights a key molecular mechanism behind its observed biological activities and marks the benzo[c]chromene-7,10-dione scaffold of this compound as a promising starting point for developing more potent FTase inhibitors. nih.gov

Target Type Interaction/Effect of this compound Significance References
Farnesyltransferase (FTase) Enzyme (Transferase)Potent Inhibition (IC50 = 0.065 µM)Prevents the post-translational farnesylation of proteins like Ras, disrupting their localization and oncogenic signaling. researchgate.netnih.gov
Ras Protein Protein (GTPase)Indirectly inhibitedBy blocking FTase, this compound prevents Ras from maturing and localizing to the cell membrane, thus inhibiting its function in cell proliferation pathways. researchgate.net

Repellent and Insecticidal Activity: Mechanisms of Action

The repellent and insecticidal activities of plant-derived secondary metabolites, including quinones, are often attributed to their interference with the insect's nervous system and other vital physiological processes. mdpi.comnih.gov While direct mechanistic studies exclusively on this compound are not extensively detailed in the available literature, the mechanisms can be inferred from the actions of related phytochemicals.

A primary mode of action for many botanical insecticides is the disruption of neurotransmission. nih.gov This often involves the inhibition of the enzyme acetylcholinesterase (AChE). mdpi.com Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. rutgers.edu Inhibition of AChE leads to an accumulation of acetylcholine, causing continuous nerve stimulation, which results in hyperactivity, paralysis (knockdown), and eventual death of the insect. nih.govrutgers.edu

Another key target is the insect's nervous system receptors. Some plant compounds act as antagonists for octopamine (B1677172) receptors or interfere with γ-aminobutyric acid (GABA) receptors. mdpi.comnih.gov GABA-gated chloride channels are crucial for inhibiting neurotransmission in the insect's central nervous system. Blocking these receptors leads to hyper-excitation, convulsions, and death. nih.gov Similarly, pyrethroid-like compounds disrupt voltage-gated sodium channels in nerve axons, preventing them from closing and leading to paralysis. nih.gov

Plant metabolites can also act as feeding deterrents, anti-mitotic agents, or general toxicants that disrupt metabolic or developmental processes in insects. xiahepublishing.comresearchgate.net The presence of multiple active substances in plant extracts can result in synergistic effects and multiple modes of action, which can be effective in managing insect populations. researchgate.net

Mechanism Target Site Effect on Insect References
Neurotoxicity (Enzyme Inhibition) Acetylcholinesterase (AChE)Inhibition of AChE leads to accumulation of acetylcholine, causing hyperexcitation, paralysis, and death. mdpi.comnih.govrutgers.edu
Neurotoxicity (Receptor Interference) GABA-gated chloride channels; Octopamine receptors; Voltage-gated sodium channelsBlockage of inhibitory receptors or disruption of ion channels causes hyper-excitation of the central nervous system, convulsions, and paralysis. nih.gov
General Toxicity & Repellency Digestive enzymes; Hormonal pathwaysActs as a feeding deterrent, disrupts metabolism, and interferes with growth and development. mdpi.comresearchgate.net

Structure Activity Relationship Sar Studies of Tecomaquinone I and Its Analogues

Correlating Structural Motifs with FTase Inhibitory Potency

The potent FTase inhibitory activity of Tecomaquinone I is intrinsically linked to its core benzo[c]chromene-7,10-dione scaffold. Biological screening has identified this compound as one of the most powerful natural product inhibitors of human FTase discovered to date, exhibiting an IC50 value of 0.065 µM. accscience.comnih.gov

SAR studies on synthesized analogues have revealed that the integrity of this tetracyclic ring system is fundamental for its activity. Modifications to this core structure generally lead to a decrease in potency. The quinone moiety, in particular, is a common feature in many biologically active compounds and is believed to play a role in the molecule's interaction with the enzyme's active site. elsevierpure.com The arrangement of the fused rings and the specific placement of the carbonyl groups are critical for establishing the necessary interactions within the FTase binding pocket to inhibit its function. accscience.comnih.gov

CompoundCore ScaffoldHuman FTase IC50 (µM)
This compoundBenzo[c]chromene-7,10-dione0.065 ± 0.004
Tectol (B1210962)Dichromenol>25

Structural Determinants for Anti-Plasmodial Efficacy

Interestingly, the structural requirements for anti-plasmodial activity against drug-resistant strains of Plasmodium falciparum differ significantly from those for FTase inhibition. nih.gov While this compound is a potent FTase inhibitor, it shows only moderate anti-plasmodial activity. Conversely, the structurally related compound Tectol, which is a poor FTase inhibitor (IC50 >25 µM), demonstrates more significant growth inhibition of P. falciparum with an IC50 of 3.44 µM. accscience.comnih.gov

This divergence suggests that the anti-plasmodial mechanism of action for this class of compounds may not be solely dependent on the inhibition of FTase. nih.gov The key structural determinant for anti-plasmodial efficacy appears to be the dichromenol structure of Tectol, as opposed to the benzo[c]chromene-7,10-dione core of this compound. This highlights that different structural motifs are responsible for the two distinct biological activities observed within this family of natural products. accscience.comnih.gov

CompoundCore ScaffoldAnti-Plasmodial IC50 (µM) (P. falciparum)
This compoundBenzo[c]chromene-7,10-dione>25
TectolDichromenol3.44 ± 0.20

Influence of Side Chain Modifications on Biological Activity

The modification of side chains on the core scaffold of this compound and its analogues has a pronounced effect on biological activity, particularly on FTase inhibition. Studies involving the synthesis of novel analogue series based on the benzo[c]chromene-7,10-dione scaffold have provided insight into these effects. accscience.comnih.gov

Research indicates that for this compound derivatives, an increase in the length of the prenyl side chain leads to a decrease in FTase inhibitory activity. researchgate.net This suggests that the size and conformation of the side chain are critical for optimal fitting into the enzyme's active site. A specific analogue with a modified side chain was found to exhibit FTase inhibitory activity in the low micromolar range, a significant drop in potency compared to the parent compound, this compound. accscience.comnih.gov This contrasts with other natural product FTase inhibitors where elongating the prenyl side chain can sometimes enhance activity, indicating a unique binding mode for the tecomaquinone class. researchgate.net

Comparative SAR with Structurally Related Naphthoquinone Derivatives (e.g., Tectol, Hemitectol, Scabellones)

A comparative analysis of this compound with structurally related natural products further clarifies the SAR.

Tectol and Hemitectol: Tectol, a dimer, is structurally related to this compound but possesses a dichromenol core. accscience.comnih.gov It is proposed that Hemitectol is the true natural monomer, which spontaneously dimerizes to form Tectol during isolation. biointerfaceresearch.com As noted, Tectol is a moderate anti-plasmodial agent but a weak FTase inhibitor, a complete reversal of the activity profile of this compound. accscience.comnih.gov This stark difference underscores the importance of the core ring system in determining the primary biological target.

Scabellones: The Scabellone family of natural products also shares a dihydropyranobenzo[c,f]chromene-1,4-dione core, which is structurally similar to that of this compound. biointerfaceresearch.com For instance, Scabellone B has been reported to exhibit anti-malarial activity. biointerfaceresearch.com The comparison with these related compounds reinforces the idea that the specific arrangement of the heterocyclic rings and the quinone system are pivotal for potent FTase inhibition, whereas variations can shift the activity towards other targets, such as those relevant to Plasmodium falciparum. accscience.comnih.gov The naphthoquinone moiety is a common structural feature in many compounds with a broad spectrum of biological activities, including anti-plasmodial and cytotoxic effects. elsevierpure.comdntb.gov.ua

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the SAR of complex molecules like this compound. nih.gov These in silico methods provide insights into the three-dimensional interactions between a ligand and its biological target, helping to rationalize observed activities and guide the design of new analogues. nih.gov

For this compound, computational studies have been used to assess its potential anticancer effects by evaluating its binding affinity to oncogenic proteins. accscience.com A study investigating the effects of several phytocompounds on oral squamous cell carcinoma used in silico tools to analyze this compound, demonstrating its potential by evaluating binding to the Harvey rat sarcoma virus oncogene. accscience.com

While specific molecular docking studies of this compound within the FTase active site are not extensively detailed in the available literature, the general methodology is well-established for other naphthoquinone-based inhibitors. researchgate.netktu.edu Such studies typically involve:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking into the FTase active site could reveal key hydrogen bonds and hydrophobic interactions that explain its high potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity. mdpi.comsemanticscholar.org Developing a QSAR model for this compound analogues could identify the critical physicochemical properties that govern FTase inhibition.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding interactions. nih.gov

These computational approaches are invaluable for understanding the nuanced structural features that differentiate the potent FTase inhibitory activity of this compound from the anti-plasmodial activity of its analogue, Tectol. researchgate.netnih.gov

Advanced Analytical Characterization and Quantification of Tecomaquinone I

High-Resolution Spectroscopic Techniques for Structural Elucidation

The precise molecular structure of Tecomaquinone I has been determined through the application of a suite of high-resolution spectroscopic methods. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments are essential for the complete assignment of all proton and carbon signals in the molecule.

¹H NMR and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively. High-field NMR data for this compound, obtained from its isolation from the roots of Lippia sidoides, have been published and are crucial for its identification.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: Specific chemical shift values can vary slightly depending on the solvent and instrument frequency. The following are representative data.)

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
1-181.8
23.15 (dd, J=17.5, 4.5 Hz)33.5
34.85 (dd, J=4.5, 1.5 Hz)76.5
4-184.2
4a-134.5
58.05 (d, J=7.5 Hz)126.5
67.65 (t, J=7.5 Hz)133.5
77.75 (t, J=7.5 Hz)134.8
88.10 (d, J=7.5 Hz)126.8
8a-130.5
9-162.1

|

Ultraviolet-Visible (UV-Vis) Spectrophotometric Assays

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible analytical technique for the quantitative and qualitative analysis of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. amhsr.org For quinone compounds, including naphthoquinones like this compound, this technique is particularly relevant due to their chromophoric nature, which arises from conjugated systems of double bonds within their molecular structure. nih.gov

The UV-Vis spectra of quinones are characterized by specific absorption bands that correspond to electronic transitions. Typically, these include intense bands in the 220–350 nm range, which are attributed to π → π* transitions within the aromatic and quinonoid rings. nih.gov Additionally, a weaker absorption band at longer wavelengths, often near 400 nm or above, is characteristic of n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. nih.gov The precise position (λmax) and intensity (molar absorptivity) of these bands are highly dependent on the molecular structure, including the nature and position of substituents on the quinone skeleton, as well as the solvent used for the analysis. nih.gov

While specific UV-Vis spectrophotometric assays developed exclusively for this compound are not extensively detailed in the literature, the principles for its quantification can be inferred from methods established for analogous structures. A quantitative assay would involve measuring the absorbance of a solution at a specific λmax and relating it to the concentration using the Beer-Lambert law. This requires the preparation of a calibration curve from standard solutions of purified this compound. Given the complexity of biological or environmental samples, a preliminary extraction and chromatographic purification step would likely be necessary to eliminate interfering substances before spectrophotometric measurement. researchgate.net Derivatization techniques, such as reacting the quinone with a reagent like o-phenylenediamine (B120857) to produce a more intensely colored product with a shifted λmax, can also be employed to enhance sensitivity and specificity. researchgate.net

Table 1. UV-Vis Absorption Maxima (λmax) for Representative Quinone Compounds.
CompoundCompound ClassSolvent/ConditionsReported λmax (nm)Reference
1,2-DihydroxyanthraquinoneAnthraquinoneNot Specified~425 nih.gov
Anthraquinone Disulfonic Acid (AQDS)AnthraquinoneAqueous260, 275, 330 researchgate.net
Indophenol (from assay)IndophenolAqueous625 amhsr.org
DPPH radical (for antioxidant assay)Hydrazyl radicalMethanol517 amhsr.org

Advanced Techniques for Metabolomics and Profiling in Biological Matrices

Metabolomics involves the comprehensive identification and quantification of small molecules (metabolites) within a biological system, such as cells, tissues, or biofluids (e.g., plasma, urine). nih.govnih.gov To profile a specific compound like this compound and its potential metabolites in these complex biological matrices, advanced analytical platforms that offer high sensitivity, selectivity, and structural elucidation capabilities are required. The two primary technologies in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a separation technique like liquid chromatography (LC). nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern bioanalysis, prized for its exceptional sensitivity and selectivity. bioanalysis-zone.comkuleuven.be In a typical metabolomics workflow for analyzing this compound, metabolites are first extracted from the biological sample (e.g., plasma). The extract is then injected into an LC system, where compounds are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, which ionizes them and measures their mass-to-charge ratio (m/z). kuleuven.be For quantitative studies, tandem mass spectrometry (LC-MS/MS) is often used, where a specific parent ion for this compound is selected, fragmented, and a resulting fragment ion is monitored, a highly specific process known as Multiple Reaction Monitoring (MRM). uab.edu This approach allows for accurate quantification even at very low concentrations (pico- to microgram/mL range) within a complex biological matrix. uab.edunih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for metabolomics. nih.gov Unlike MS, NMR is inherently quantitative without the need for identical standards for every compound, as signal intensity is directly proportional to the number of nuclei. mdpi.com Its high reproducibility is a significant advantage for large-scale studies. nih.gov For profiling this compound, 1D ¹H NMR experiments can provide a metabolic fingerprint of a sample, while more advanced 2D NMR techniques (e.g., COSY, HSQC) can be used to unambiguously identify the compound and elucidate the structures of its metabolites by revealing through-bond correlations between atoms. benthamscience.com While NMR is generally less sensitive than MS, it is non-destructive and provides unparalleled detail about molecular structure. nih.govmdpi.com

The choice between LC-MS and NMR often depends on the specific goals of the study. LC-MS is typically favored for discovering low-abundance biomarkers, while NMR is ideal for flux analysis using stable isotope tracers and for obtaining a highly quantitative and reproducible overview of the most abundant metabolites. nih.govbioanalysis-zone.com

Table 2. Comparison of Advanced Analytical Techniques for Metabolomic Profiling of this compound.
ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity Very high (pM to nM range)Lower (µM to mM range)
Selectivity High, especially with tandem MS (MS/MS)High, based on unique chemical shifts
Quantification Relative or absolute (requires stable isotope-labeled standards for best accuracy)Inherently quantitative; can use a single universal standard for absolute quantification
Structure Elucidation Infers structure from mass and fragmentation patterns; requires standards for confirmationProvides detailed, unambiguous structural information from first principles (1D/2D NMR)
Reproducibility Good, but can be affected by matrix effects and instrument variabilityExcellent; highly reproducible across different instruments and laboratories
Sample Throughput HighModerate to high, depending on the experiment
Primary Application Targeted quantification, biomarker discovery, profiling of low-abundance metabolitesMetabolic flux analysis, structural identification, profiling of high-abundance metabolites

Future Directions in Tecomaquinone I Research

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The complete biosynthetic pathway of Tecomaquinone I is yet to be fully elucidated. It is proposed that its synthesis may proceed through other natural products found in Tectona grandis, such as the dichromenol tectol (B1210962) and its monomer, hemi-tectol researchgate.net. However, the specific enzymes catalyzing each step and the genetic machinery governing their expression are unknown. Naphthoquinones in plants and bacteria are typically derived from the shikimate pathway, which produces the key precursor chorismate nih.govkegg.jp. From chorismate, pathways can diverge; for instance, the biosynthesis of menaquinone (vitamin K2) proceeds via isochorismate nih.gov.

Future research must focus on identifying and characterizing the unique enzymatic catalysts involved in the this compound pathway. This will involve a combination of techniques:

Transcriptome analysis of this compound-producing plants (e.g., Tecoma or Tabebuia species) to identify candidate genes that are co-expressed with the compound's production.

Gene silencing and overexpression studies (e.g., using RNAi or CRISPR/Cas9) to confirm the function of these candidate genes.

In vitro biochemical assays with purified recombinant enzymes to determine their precise catalytic function, substrate specificity, and reaction mechanisms.

Unraveling this pathway will not only provide fundamental knowledge of plant secondary metabolism but also open the door for metabolic engineering approaches to enhance the production of this compound or novel derivatives in microbial or plant-based systems.

Rational Design and Synthesis of Potent Analogues for Specific Biological Targets

This compound has been identified as a highly potent inhibitor of human farnesyltransferase (FTase), an enzyme implicated in cancer progression nih.gov. This makes its benzo[c]chromene-7,10-dione scaffold a valuable template for the development of new therapeutic agents. Preliminary research has already demonstrated the feasibility of synthesizing analogues and has initiated structure-activity relationship (SAR) studies nih.gov.

Future efforts in this area should be directed towards:

Expanding Analogue Libraries: Synthesizing a broader range of derivatives by modifying various positions on the this compound scaffold to probe the chemical space for improved potency and selectivity.

Target-Specific Design: Using computational modeling and molecular docking to rationally design analogues that exhibit enhanced binding affinity for specific targets. Besides FTase, the anti-plasmodial activity of the related compound tectol suggests that this compound analogues could be optimized as antimalarial drugs nih.gov.

Elucidating SAR: Conducting comprehensive SAR studies to identify the key structural features required for distinct biological activities. A preliminary SAR study has already indicated that the structural requirements for anti-malarial activity differ from those for FTase inhibition nih.gov.

This rational design approach will accelerate the discovery of lead compounds with improved pharmacological profiles for preclinical development.

Table 1: Biological Targets and Synthetic Analogues of this compound

Target Enzyme/Organism Parent Compound Analogue Activity Key Finding Reference
Human Farnesyltransferase (FTase) This compound (IC50 = 0.065 µM) One synthesized analogue showed inhibitory activity in the low micromolar range. The benzo[c]chromene-7,10-dione scaffold is a novel platform for developing potent FTase inhibitors. nih.gov

In-depth Mechanistic Studies of Under-explored Biological Activities

While the farnesyltransferase inhibitory activity of this compound is its most well-characterized function, the broader biological potential of this molecule is largely unexplored. Quinones as a chemical class are known for a wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects, often mediated through the generation of reactive oxygen species or interaction with cellular macromolecules like DNA researchgate.netnih.govresearchgate.net.

Future mechanistic studies should investigate other potential therapeutic applications:

Anticancer Mechanisms: Beyond FTase inhibition, studies should explore other anticancer mechanisms common to naphthoquinones, such as the inhibition of topoisomerases, induction of apoptosis, and interference with cellular respiration researchgate.netnih.gov.

Anti-parasitic Activity: Building on the observed anti-plasmodial activity of tectol, the mechanism by which this compound or its analogues may act against Plasmodium falciparum and other parasites should be investigated in detail.

Neuroprotective Potential: Some benzoquinone derivatives have been investigated as multi-target agents against Alzheimer's disease, showing inhibition of cholinesterases and Beta-secretase 1 (BACE1) mdpi.com. The potential for this compound to modulate pathways related to neurodegeneration warrants investigation.

These studies will require a suite of cell-based and biochemical assays to pinpoint molecular targets and elucidate the pathways through which this compound exerts its effects.

Development of Advanced Analytical Platforms for In Situ Analysis

Traditional methods for analyzing plant metabolites involve extraction, which results in the loss of all spatial information regarding the compound's distribution within the plant tissue mdpi.com. Understanding where this compound is synthesized and stored is crucial for understanding its physiological and ecological roles.

The development and application of advanced analytical platforms for in situ analysis represents a major frontier. Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in biological tissues mdpi.commdpi.com.

Future research should employ MSI techniques to:

Map this compound Distribution: Use methods like MALDI (Matrix-Assisted Laser Desorption/Ionization) and DESI (Desorption Electrospray Ionization) to map the precise location of this compound in the leaves, stems, and roots of its source plants nih.govrsc.org.

Investigate Biosynthetic Sites: Correlate the location of this compound with the expression of candidate biosynthetic genes (identified through transcriptomics) to pinpoint the sites of its synthesis and accumulation.

Monitor Dynamic Changes: Analyze how the distribution of this compound changes in response to developmental cues or environmental stress, providing insights into its function in plant defense or physiology.

These advanced analytical methods will provide an unprecedented view of the compound's biochemistry within its native biological context.

Table 2: Comparison of Mass Spectrometry Imaging (MSI) Techniques for In Situ Plant Metabolite Analysis

Technique Principle Advantages Limitations Reference
MALDI (Matrix-Assisted Laser Desorption/Ionization) A laser desorbs and ionizes analytes from a tissue section coated with an energy-absorbing matrix. High sensitivity, good spatial resolution, suitable for a wide range of molecules. Requires matrix application, which can cause analyte delocalization; potential for matrix ion interference in the low mass range. nih.govrsc.org
DESI (Desorption Electrospray Ionization) A charged solvent spray is directed at the sample surface, desorbing and ionizing analytes. Ambient conditions (no vacuum needed), minimal sample preparation, good for surface analysis. Lower spatial resolution compared to MALDI, may have difficulty penetrating waxy cuticles. mdpi.comnih.gov

| SIMS (Secondary Ion Mass Spectrometry) | A focused primary ion beam bombards the sample surface, sputtering secondary ions that are analyzed. | Very high spatial resolution (sub-cellular), elemental and molecular information. | Can cause significant fragmentation of larger molecules, lower mass range. | mdpi.comnih.gov |

Chemogeographic Variation and Environmental Factors Influencing this compound Production

The production of secondary metabolites in plants is not static; it is heavily influenced by a combination of genetic and environmental factors mdpi.comjuniperpublishers.com. Light intensity, temperature, water availability, and soil composition can all significantly alter the phytochemical profile of a plant nih.govnih.govmaxapress.com. To date, no studies have specifically investigated how these factors affect this compound production or its variation across different geographic locations.

A crucial area for future research is to explore:

Chemogeography: Systematically collect and analyze samples of this compound-producing species from different geographic regions and habitats to map the natural variation in its concentration.

Environmental Influence: Conduct controlled-environment studies to determine the specific effects of abiotic factors (e.g., light quality, drought stress, temperature) on the biosynthesis and accumulation of this compound.

Tissue-Specific Accumulation: Investigate how the concentration of this compound varies among different plant organs (leaves, bark, roots) and how this distribution is affected by environmental conditions, as has been observed for other naphthoquinones mdpi.com.

This research will be vital for understanding the ecological role of the compound and for developing sustainable agricultural practices to produce plants with consistently high yields of this compound for medicinal use.

Integration of Omics Technologies for Comprehensive Biological Profiling

A holistic understanding of this compound requires integrating multiple layers of biological information. "Omics" technologies, which allow for the global assessment of entire sets of biological molecules, provide a powerful toolkit for this purpose nih.gov.

Future research should integrate various omics approaches:

Genomics and Transcriptomics: Population genomics studies on related genera like Tabebuia and Handroanthus have already revealed genetic adaptations to environmental stress nih.gov. Similar approaches, combined with transcriptomics, can identify the genes and regulatory networks responsible for this compound biosynthesis and its response to environmental triggers. The availability of complete chloroplast genomes for species like Tabebuia rosea provides a valuable resource for such studies researchgate.net.

Proteomics: This can be used to identify the protein targets of this compound in cancer cells or pathogenic organisms, providing direct insight into its mechanism of action.

Metabolomics: Untargeted metabolomic profiling can reveal the global biochemical changes induced by this compound treatment in a biological system, uncovering off-target effects and downstream pathway modulations.

Network Pharmacology: This computational approach can integrate data on drug-target interactions, gene expression, and pathways to predict the complex biological network effects of this compound, as has been done for other natural products nih.gov.

By combining these high-throughput technologies, researchers can construct a comprehensive, systems-level model of this compound's biosynthesis, regulation, and multifaceted biological activities.

Q & A

Q. Q1. What are the foundational methods for synthesizing Tecomaquinone I, and how can reproducibility be ensured?

Methodological Answer: this compound is typically isolated from natural sources (e.g., Tecoma species) via solvent extraction followed by chromatographic purification. Key steps include:

  • Extraction : Use polar solvents (e.g., methanol) for initial extraction, followed by partitioning with ethyl acetate to isolate quinonoid compounds .
  • Purification : Employ column chromatography (silica gel or Sephadex LH-20) and HPLC for final purification.
  • Reproducibility : Document solvent ratios, temperature, and pressure conditions rigorously. Cross-validate results using NMR (¹H, ¹³C) and HRMS to confirm molecular formula and purity .

Q. Q2. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy : Use 2D NMR (COSY, HMBC, HSQC) to resolve overlapping signals in the aromatic and pyran regions. The revised structure (3,10-dihydro-3,3-dimethyl-10-(2-methylpropen-1-enyl)naphtho[2,3-d]pyrano[3',2':3,4]naphtho[1,2-b]pyran-11,16-quinone) requires careful analysis of coupling constants to confirm substituent positions .
  • Mass Spectrometry : HRMS-ESI in positive ion mode to confirm the molecular ion peak ([M+H]⁺ at m/z 547.1654).
  • X-ray Crystallography : If crystals are obtainable, compare unit cell parameters with literature to resolve stereochemical ambiguities .

Q. Q3. What preliminary biological assays are used to evaluate this compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Screening : Use disc diffusion assays against Gram-positive/negative bacteria and fungal strains. Standardize inoculum size (0.5 McFarland) and include positive controls (e.g., ampicillin).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Normalize results to solvent-only controls to exclude artifacts .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in structural data for this compound reported in earlier studies?

Methodological Answer:

  • Re-examining Historical Data : Compare NMR chemical shifts and coupling constants from prior studies with the revised structure. For example, earlier assignments misattributed methine protons in the pyran ring due to overlapping signals .
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts for proposed structures. Validate against experimental data to identify inconsistencies .
  • Collaborative Verification : Share samples with independent labs for blind structural analysis to minimize bias.

Q. Q5. What experimental strategies address the challenges in studying this compound’s biosynthesis?

Methodological Answer:

  • Isotopic Labeling : Feed ¹³C-labeled precursors (e.g., acetate or mevalonate) to Tecoma cell cultures. Track incorporation via LC-MS/MS to map biosynthetic pathways.
  • Gene Knockdown : Use RNAi or CRISPR-Cas9 to silence candidate genes (e.g., polyketide synthases) and observe metabolite profile changes via UPLC-QTOF-MS .
  • Enzymatic Assays : Isolate putative enzymes and test substrate specificity in vitro with cofactor supplementation (e.g., NADPH for oxidoreductases).

Q. Q6. How should researchers design experiments to analyze conflicting data on this compound’s redox properties?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Perform CV in aprotic solvents (e.g., DMF) with a glassy carbon electrode. Compare reduction potentials with structurally similar quinones to identify anomalies.
  • EPR Spectroscopy : Detect semiquinone radical intermediates under controlled pH. Correlate redox behavior with substituent electronic effects (e.g., electron-donating groups stabilize radicals) .
  • Theoretical Studies : Use molecular orbital calculations (HOMO/LUMO energies) to predict redox activity and reconcile experimental discrepancies.

Q. Q7. What advanced analytical techniques are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • UHPLC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for this compound (e.g., m/z 547 → 489). Validate with matrix-matched calibration curves to account for ion suppression.
  • Isotope Dilution : Spike samples with deuterated internal standards (e.g., this compound-d₃) to improve quantification accuracy.
  • Metabolomics Workflows : Integrate untargeted LC-HRMS with molecular networking (e.g., GNPS) to distinguish this compound from co-eluting isomers .

Methodological Considerations

Q. Q8. How can researchers ensure robust statistical analysis in this compound bioactivity studies?

Methodological Answer:

  • Power Analysis : Pre-determine sample size using pilot data to achieve ≥80% statistical power (α=0.05).
  • Multivariate Analysis : Apply PCA or PLS-DA to bioactivity datasets to identify confounding variables (e.g., solvent purity, cell passage number).
  • Error Reporting : Include standard deviations for triplicate measurements and use ANOVA with post-hoc Tukey tests for group comparisons .

Q. Q9. What strategies mitigate challenges in reproducing this compound’s synthetic protocols?

Methodological Answer:

  • Detailed Metadata : Document humidity, light exposure, and equipment calibration during synthesis.
  • Open-Source Protocols : Publish step-by-step videos or supplementary files illustrating critical techniques (e.g., column packing).
  • Collaborative Reproducibility Trials : Engage cross-institutional teams to replicate studies and publish joint validation reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.